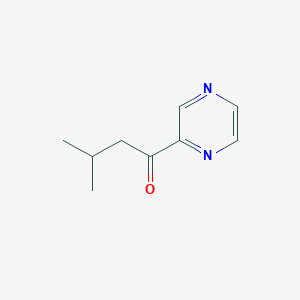
1-(2-Pyrazinyl)-3-methyl-1-butanone
Übersicht
Beschreibung
1-(2-Pyrazinyl)-3-methyl-1-butanone is an organic compound with the molecular formula C9H12N2O It is a derivative of butanone and pyrazine, characterized by the presence of a pyrazinyl group attached to the butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrazinyl)-3-methyl-1-butanone typically involves the reaction of 3-methylpyrazine with butanone under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Pyrazinyl)-3-methyl-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinyl ketones or acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include pyrazinyl alcohols, pyrazinyl ketones, and various substituted pyrazines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyrazinyl)-3-methyl-1-butanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Pyrazinyl)-3-methyl-1-butanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butanone, 3-methyl-1-pyrazinyl-
- 1-Butanone, 2-methyl-1-pyrazinyl-
- 1-Butanone, 3-ethyl-1-pyrazinyl-
Uniqueness
1-(2-Pyrazinyl)-3-methyl-1-butanone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
86461-64-5 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-methyl-1-pyrazin-2-ylbutan-1-one |
InChI |
InChI=1S/C9H12N2O/c1-7(2)5-9(12)8-6-10-3-4-11-8/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
HRVZGJWXBPJXKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
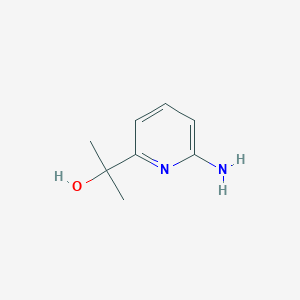
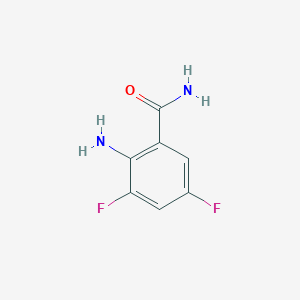
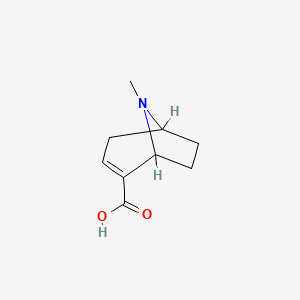
![Spiro[5.5]undecan-3-ol](/img/structure/B8767341.png)
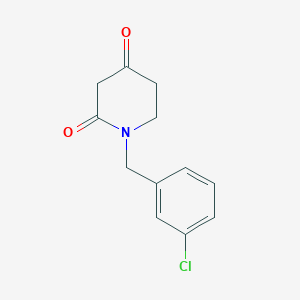
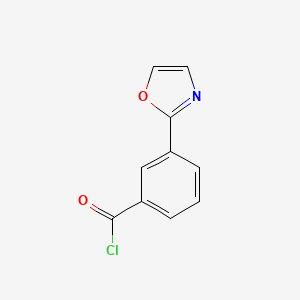
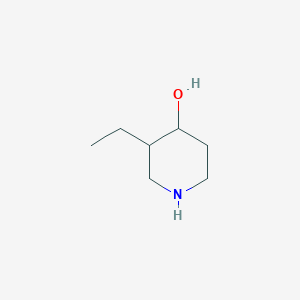

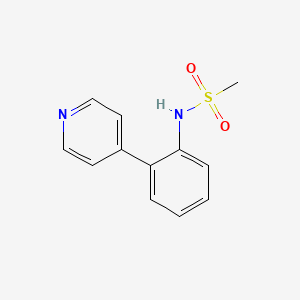
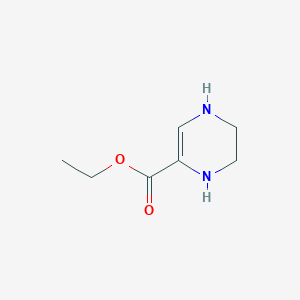
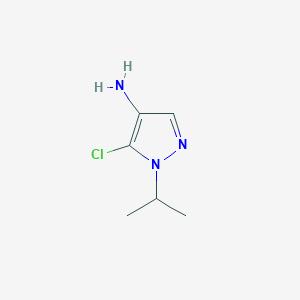
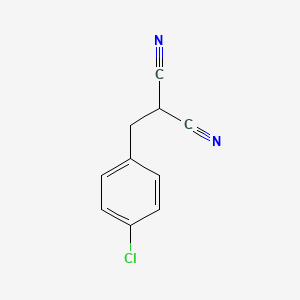

![(2-Ethyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B8767441.png)
